Phenethyldiphenylphosphine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

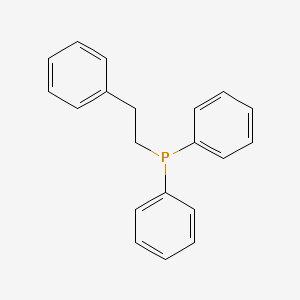

Phenethyldiphenylphosphine is a useful research compound. Its molecular formula is C20H19P and its molecular weight is 290.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Applications

1.1 Organocatalysis

Phenethyldiphenylphosphine serves as a catalyst in several organocatalytic reactions. Its nucleophilic properties allow it to facilitate reactions such as the Michael addition and hydrophosphination. For instance, studies have shown that phosphines can enhance the yields of Michael additions significantly when used in conjunction with other catalysts, improving both yield and enantiomeric excess .

1.2 Phospha-Michael Addition Reactions

Recent research has demonstrated the utility of PEPh2 in phospha-Michael addition reactions. In these reactions, PEPh2 can react with β-nitrostyrenes to form organophosphorus compounds, which are valuable intermediates in organic synthesis. The use of lipase as a biocatalyst in these reactions has shown promising results, achieving yields up to 94% under mild conditions .

Organic Synthesis

2.1 Synthesis of Organophosphorus Compounds

PEPh2 is instrumental in synthesizing various organophosphorus compounds, which are crucial for developing agrochemicals and pharmaceuticals. Its ability to form stable C-P bonds allows for the creation of diverse phosphorus-containing molecules that exhibit biological activity .

2.2 Asymmetric Synthesis

The chiral nature of PEPh2 makes it suitable for asymmetric synthesis applications. It has been employed as a ligand in metal-catalyzed reactions, enabling the formation of chiral products with high enantioselectivity. For example, studies have highlighted its role in the asymmetric hydrogenation of ketones and imines, where it enhances the selectivity and efficiency of the catalytic process .

Medicinal Chemistry

3.1 Anticancer Research

PEPh2 has been investigated for its potential anticancer properties. Research indicates that phosphine derivatives can interact with biological targets, potentially leading to the development of novel therapeutic agents. For instance, compounds derived from PEPh2 have shown promise in targeting specific cancer cell lines, warranting further exploration into their mechanisms of action .

3.2 Drug Delivery Systems

The incorporation of PEPh2 into drug delivery systems is another area of research interest. Its ability to form stable complexes with metal ions can be exploited to enhance the solubility and bioavailability of certain drugs, improving their therapeutic efficacy .

Case Studies and Data Tables

| Application Area | Description | Yield/Outcome |

|---|---|---|

| Organocatalysis | Michael addition using PEPh2 as a catalyst | Yield improvement up to 260% |

| Phospha-Michael Addition | Reaction with β-nitrostyrenes using lipase as a biocatalyst | Yields up to 94% |

| Asymmetric Synthesis | Use as a ligand in metal-catalyzed asymmetric hydrogenation | High enantioselectivity |

| Anticancer Activity | Investigated for targeting cancer cell lines | Promising cytotoxic effects |

Propriétés

Numéro CAS |

5952-49-8 |

|---|---|

Formule moléculaire |

C20H19P |

Poids moléculaire |

290.3 g/mol |

Nom IUPAC |

diphenyl(2-phenylethyl)phosphane |

InChI |

InChI=1S/C20H19P/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |

Clé InChI |

NNLYMENHIVUOLT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCP(C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)CCP(C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.